molecular formula C14H19ClN2O B4030940 N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No.: B4030940
M. Wt: 266.76 g/mol
InChI Key: WCNKERLJJIZBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to a piperidine ring, which is further substituted with two methyl groups at positions 3 and 5, and a carboxamide group at position 1. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 3-chloroaniline with 3,5-dimethylpiperidine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like acetonitrile . The reaction conditions often include room temperature and a reaction time of around 12 hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2,2-dimethylpiperidine-1-carboxamide
  • N-(3-chlorophenyl)-4,4-dimethylpiperidine-1-carboxamide
  • N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-sulfonamide

Uniqueness: N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group and the carboxamide functionality also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-10-6-11(2)9-17(8-10)14(18)16-13-5-3-4-12(15)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNKERLJJIZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-3,5-dimethylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.